N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide is a synthetic organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Alkylation: The benzodioxin ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzodioxin with 4-ethoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin ring system can interact with the active sites of enzymes, inhibiting their activity. The ethoxybenzamide moiety can bind to receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-ethoxybenzamide
- N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-methoxybenzamide
- N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-propoxybenzamide
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide is unique due to its specific substitution pattern on the benzodioxin ring and the presence of the ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-22-15-10-8-14(9-11-15)19(21)20-13(2)18-12-23-16-6-4-5-7-17(16)24-18/h4-11,13,18H,3,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUWQYXVGRTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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